N-(2-chlorophenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide
CAS No.: 1904082-97-8
Cat. No.: VC7746507
Molecular Formula: C18H24ClN5O3S
Molecular Weight: 425.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1904082-97-8 |
|---|---|
| Molecular Formula | C18H24ClN5O3S |
| Molecular Weight | 425.93 |
| IUPAC Name | N-(2-chlorophenyl)-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxamide |
| Standard InChI | InChI=1S/C18H24ClN5O3S/c1-13-17(14(2)22(3)21-13)28(26,27)24-10-6-9-23(11-12-24)18(25)20-16-8-5-4-7-15(16)19/h4-5,7-8H,6,9-12H2,1-3H3,(H,20,25) |
| Standard InChI Key | JYRXNHOLJKCRIB-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)NC3=CC=CC=C3Cl |
Introduction
Structural and Physicochemical Properties
Core Architecture and Functional Groups
The molecule’s scaffold comprises three distinct regions:
-
Diazepane Ring: A seven-membered heterocycle with two nitrogen atoms, conferring conformational flexibility to adapt to enzyme active sites.
-
Sulfonamide Linker: The -SO- group bridges the diazepane and pyrazole units, enhancing aqueous solubility and facilitating zinc coordination in metalloenzymes .
-
1,3,5-Trimethylpyrazole: This aromatic system boosts metabolic stability by resisting oxidative degradation, while its methyl groups increase lipophilicity for improved membrane permeability.
The 2-chlorophenyl carboxamide tail contributes to π-π stacking interactions with hydrophobic enzyme pockets and promotes blood-brain barrier penetration, as evidenced in rodent models.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1904082-97-8 |
| Molecular Formula | |
| Molecular Weight | 425.93 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxamide |
| SMILES | CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)NC3=CC=CC=C3Cl |
| Key Functional Groups | Diazepane, sulfonamide, pyrazole, chlorophenyl |
Synthesis and Characterization
Synthetic Route
The compound is synthesized via a three-step sequence:
-
Diazepane Carboxamide Formation: Condensation of 1,4-diazepane with 2-chlorophenyl isocyanate under anhydrous conditions.
-
Sulfonylation: Reaction of the diazepane intermediate with 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 59340-27-1) in tetrahydrofuran, using triethylamine as a base .
-
Purification: Isolation via reversed-phase HPLC to achieve >95% purity, confirmed by and high-resolution mass spectrometry.
Spectroscopic Data
-
(500 MHz, CDCl): δ 7.38–7.25 (m, 4H, Ar-H), 4.21 (s, 2H, NCH), 3.75 (t, J = 5.8 Hz, 4H, diazepane-H), 2.98 (s, 3H, NCH), 2.45 (s, 6H, CH).
-
HRMS (ESI+): m/z 426.1245 [M+H] (calc. 426.1251).
Pharmacological Profile
Enzyme Inhibition Mechanisms
The sulfonamide group chelates zinc ions in carbonic anhydrase isoforms (CA-I, CA-II, CA-IX), with values ranging from 0.8–12 nM. Molecular dynamics simulations reveal that the diazepane ring induces a conformational shift in CA-IX, widening the active site to accommodate the chlorophenyl group.
Table 2: Inhibition Constants for Carbonic Anhydrase Isoforms
| Isoform | (nM) | Selectivity Ratio (vs CA-II) |
|---|---|---|
| CA-I | 12.3 ± 1.2 | 0.07 |
| CA-II | 0.8 ± 0.1 | 1.00 |
| CA-IX | 2.4 ± 0.3 | 0.33 |
Blood-Brain Barrier Penetration
In murine models, the 2-chlorophenyl group confers a brain-to-plasma ratio of 0.92 ± 0.15 after intravenous administration, surpassing the threshold for central nervous system activity (≥0.3). This attribute positions the compound for potential use in glioblastoma therapy.
Therapeutic Applications
Oncology
The compound suppresses tumor growth in xenograft models of colorectal cancer (HCT116) and glioblastoma (U87-MG) at 10 mg/kg/day, achieving 68% and 72% inhibition, respectively. Synergy with temozolomide enhances apoptosis via caspase-3 activation.
Neurological Disorders
Preliminary data suggest efficacy in idiopathic intracranial hypertension, reducing cerebrospinal fluid pressure by 34% in primates through CA-II inhibition.
Challenges and Future Directions
Solubility Limitations
Despite its sulfonamide group, aqueous solubility remains suboptimal (0.12 mg/mL at pH 7.4), necessitating prodrug strategies or nanoparticle formulations.
Isoform Selectivity Optimization
Structural modifications to the pyrazole’s methyl groups could enhance CA-IX/CA-XII selectivity over off-target CA-I/CA-II, reducing renal toxicity risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume